(2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride
Overview
Description
(2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H11Cl2N·HCl It is a derivative of methanamine, where the hydrogen atoms are substituted with 2-chlorophenyl and 4-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 4-chlorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted methanamines with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of probes and markers for studying enzyme activities and receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for the treatment of various diseases due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride: Similar structure but with a fluorine atom instead of a chlorine atom.
Bis(4-chlorophenyl)methanamine: Contains two 4-chlorophenyl groups instead of 2-chlorophenyl and 4-chlorophenyl groups.
(4-Chlorophenyl)phenylmethylamine: Contains a phenyl group instead of a 2-chlorophenyl group.
Uniqueness
(2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride is unique due to the presence of both 2-chlorophenyl and 4-chlorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-chlorophenyl)-(4-chlorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15;/h1-8,13H,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBUXXKGRGGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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